N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE
Overview
Description
N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE is a synthetic organic compound that belongs to the class of substituted amines. This compound features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and an indole moiety attached via an ethyl chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given that indole derivatives have been associated with a wide range of biological activities , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with multiple receptors and have been found in many important synthetic drug molecules . They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Cellular Effects
Indole derivatives have been reported to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various cellular disorders .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzyl chloride and 2-(1H-indol-3-yl)ethylamine.
Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to modify the indole ring.
Substitution: The benzyl and indole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may yield de-methoxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHOXYBENZYL)-N-METHYL-2-(1H-INDOL-3-YL)ETHYLAMINE: Similar structure but with a methyl group instead of an ethyl chain.
N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)PROPYL]AMINE: Similar structure but with a propyl chain instead of an ethyl chain.
Uniqueness
N-(3,4-DIMETHOXYBENZYL)-N-[2-(1H-INDOL-3-YL)ETHYL]AMINE is unique due to its specific substitution pattern and the presence of both benzyl and indole moieties, which may confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-18-8-7-14(11-19(18)23-2)12-20-10-9-15-13-21-17-6-4-3-5-16(15)17/h3-8,11,13,20-21H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGJOODNSUCQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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